n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide exhibits chelating properties, meaning it can form stable complexes with metal ions. This property makes it a valuable tool in various scientific research applications. For instance, a study published in the journal "Dalton Transactions" describes its use in preparing a palladium-based complex as a catalyst for the Suzuki-Miyaura reaction, a widely used organic coupling reaction in organic synthesis [].
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide is a synthetic organic compound classified as a fatty amide. Its molecular formula is C₁₄H₂₈N₂O₆, and it has a molecular weight of approximately 320.39 g/mol. This compound features four hydroxyethyl groups attached to an adipamide backbone, which is derived from adipic acid. The presence of hydroxyl groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and materials science .
The compound is typically a solid at room temperature, with a melting point ranging from 126.0 to 130.0 °C and a predicted boiling point of approximately 607.7 °C . Its density is recorded at around 1.239 g/cm³, indicating its relatively high mass compared to its volume .
These reactions are essential for synthesizing derivatives that may have enhanced properties or specific functionalities for industrial applications.
The synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide typically involves the following steps:
This multi-step synthesis allows for the precise control over the functionalization of the adipamide backbone.
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide has several potential applications:
Interaction studies involving N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide are essential for understanding its behavior in biological systems and materials science. Preliminary studies indicate that it may interact with proteins and lipids due to its fatty amide structure, which could influence cell signaling pathways or membrane dynamics. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Diethyladipamide | C₁₂H₂₃N₂O₂ | Contains two ethyl groups instead of four hydroxyethyl groups |
N,N,N',N'-Tetrahydroxybutyladipamide | C₁₄H₂₈N₂O₈ | Features four hydroxybutyl groups; higher hydrophilicity |
N,N,N',N'-Tetramethyladipamide | C₁₄H₂₈N₂O₂ | Contains four methyl groups; lower solubility compared to tetrakis(2-hydroxyethyl) derivative |
N,N-Bis(2-hydroxyethyl)adipamide | C₁₂H₂₄N₂O₄ | Has two hydroxyethyl groups; less complex than tetrakis derivative |
The uniqueness of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide lies in its specific combination of four hydroxyethyl groups attached to an adipamide backbone, which enhances both its solubility and potential reactivity compared to other similar compounds. This structural feature contributes significantly to its applications across various fields, including materials science and biotechnology.
Irritant